N-(2,6-Dimethyloxan-4-yl)prop-2-enamide

Description

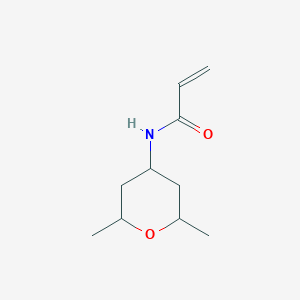

N-(2,6-Dimethyloxan-4-yl)prop-2-enamide is an acrylamide derivative characterized by a 2,6-dimethyltetrahydropyran (oxane) ring substituent attached to the nitrogen atom of the prop-2-enamide backbone.

Properties

IUPAC Name |

N-(2,6-dimethyloxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-4-10(12)11-9-5-7(2)13-8(3)6-9/h4,7-9H,1,5-6H2,2-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUECKCOIEFJFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethyloxan-4-yl)prop-2-enamide typically involves the reaction of 2,6-dimethyloxan-4-amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethyloxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the acrylamide moiety to an amine.

Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

N-(2,6-Dimethyloxan-4-yl)prop-2-enamide has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of temperature and pH-responsive polymers.

Medicinal Chemistry: Investigated for its potential as a building block in drug design and synthesis.

Material Science: Utilized in the development of smart materials and hydrogels for drug delivery systems.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The acrylamide moiety can undergo Michael addition reactions, which are crucial in its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antimicrobial Acrylamides

- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) :

Cytotoxic Acrylamides

- (2E)-N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11) :

Anti-inflammatory Acrylamides

- (2E)-N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20) :

D. N-(2,6-Dimethyloxan-4-yl)prop-2-enamide :

- Substituent: 2,6-Dimethyloxane (saturated oxygen-containing ring).

- Bioactivity: Reduced antimicrobial activity compared to electron-deficient aromatic analogs (e.g., Compound 10) but may exhibit unique pharmacokinetic profiles due to steric and electronic effects .

Physicochemical Properties and ADMET Considerations

Experimental lipophilicity (logD₇.₄) values for acrylamide analogs were determined via RP-HPLC/RP-TLC and correlated with computational models (r = 0.65) . Key findings:

| Compound ID | Substituent | logD₇.₄ (Experimental) | Key Activity |

|---|---|---|---|

| 10 | 3-Fluoro-4-(trifluoromethyl)phenyl | Moderate (~2.8) | Antimicrobial |

| 11 | 4-Bromo-3-chlorophenyl | High (~3.5) | Cytotoxic |

| 20 | 2,6-Dibromo-3-chloro-4-fluorophenyl | High (~3.7) | Anti-inflammatory |

For N-(2,6-Dimethyloxan-4-yl)prop-2-enamide:

Structural Similarity and Drug Design Implications

Principal Component Analysis (PCA) and Tanimoto similarity metrics from highlight critical substituent-position effects:

- Meta/para halogenation maximizes antimicrobial activity.

- Ortho substitution favors anti-inflammatory effects but increases cytotoxicity risks.

- Non-aromatic substituents (e.g., oxane in the target compound) may disrupt π-π interactions critical for binding to bacterial targets, necessitating further optimization .

Comparison with Pharmaceutical Acrylamides

Osimertinib () :

- Substituent: Complex aryl-pyrimidine group.

- Use: Kinase inhibitor for non-small cell lung cancer.

- Contrast: The target compound’s simpler oxane substituent lacks the aromatic diversity required for kinase inhibition but may offer reduced off-target toxicity .

Fentanyl Analogs () :

- Substituent: Piperidine-4-yl with fluorophenyl groups.

- Use: Opioid receptor agonists.

- Contrast: The target compound’s oxane group avoids the opioid-like pharmacophore, suggesting divergent therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.